(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
CAS No.: 42541-96-8
Cat. No.: VC8273030
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42541-96-8 |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate |
| Standard InChI | InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2-/t11-/m0/s1 |
| Standard InChI Key | TUMDQIVLAQDJBH-MORRKMRCSA-N |
| Isomeric SMILES | COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)O |
| SMILES | COC(=O)CCCC=CCC1=CC(CC1=O)O |
| Canonical SMILES | COC(=O)CCCC=CCC1=CC(CC1=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate, reflects its stereochemical precision. Key structural elements include:
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A cyclopentenone ring with ketone (C=O) and hydroxyl (-OH) groups at positions 5 and 3, respectively.
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A hept-5-enoic acid chain in the (Z)-configuration, esterified as a methyl ester.
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Chiral centers at C3 (R-configuration) and C7 (Z-alkene), critical for its biological interactions.
The isomeric SMILES string encodes this geometry, while the InChIKey uniquely identifies its stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 42541-96-8 |
| IUPAC Name | Methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate |
| Topological Polar Surface Area | 63.6 Ų |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (ester, ketone, hydroxyl) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate involves multi-step organic reactions to achieve precise stereocontrol:
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Cyclopentenone Formation: Asymmetric Nazarov cyclization, catalyzed by chiral Lewis acids, generates the cyclopentenone core with high enantiomeric excess .
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Side-Chain Elaboration: A Heck coupling or Wittig reaction introduces the (Z)-configured heptenoic acid chain.
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Esterification: Methanol under acidic conditions converts the carboxylic acid to the methyl ester.
A related derivative, (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS 132619-70-6), employs a silyl ether protecting group for the hydroxyl moiety during synthesis, demonstrating the flexibility of this scaffold .
Industrial Production
Shanghai Nianxing Industrial Co., Ltd. supplies the compound at 95% purity, targeting pharmaceutical quality control laboratories. Batch-to-batch consistency is ensured via:
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HPLC-PDA: Purity assessment using C18 columns and acetonitrile-water gradients.
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Chiral Chromatography: Validation of stereochemical integrity .
Analytical Characterization and Regulatory Significance
Quality Control Metrics
As Misoprostol Impurity 17, this compound is monitored under stringent pharmacopeial guidelines. The International Pharmacopoeia specifies:
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Identification: FT-IR and NMR matching to reference spectra.
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Assay: ≥95% purity by area normalization in HPLC.
| Technique | Conditions | Acceptance Criteria |
|---|---|---|
| Reversed-Phase HPLC | Column: C18 (250 × 4.6 mm, 5 µm) | Resolution ≥2.0 |
| Mobile Phase: Acetonitrile/0.1% H3PO4 (55:45) | RSD ≤2.0% | |
| Chiral HPLC | Column: Chiralpak AD-H (250 × 4.6 mm) | Enantiomeric excess ≥98% |
| Mass Spectrometry | ESI+ Mode, m/z 239.1 [M+H]+ | Mass accuracy ±5 ppm |
Recent studies of misoprostol samples from 11 countries identified this impurity in 12% of tested batches, underscoring its role in detecting degradation or incomplete synthesis .
Comparative Analysis with Structural Analogues
Saturated vs. Unsaturated Chains
The saturated analogue, (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS 41138-61-8), differs by lacking the C5-C6 double bond. This modification alters:
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Boiling Point: 413.1°C (predicted) for the unsaturated form vs. 398°C for the saturated variant .
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Bioactivity: The (Z)-alkene in Misoprostol Impurity 17 mimics prostaglandin E1’s conformation, potentially influencing receptor binding.
Protective Group Strategies
The tert-butyldimethylsilyl (TBS)-protected derivative (CAS 132619-70-6) exhibits:
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Enhanced Lipophilicity: LogP increases from 1.2 to 3.8, improving membrane permeability.
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Stability: The TBS group reduces hydroxyl oxidation during storage .
Stability and Degradation Pathways
Thermal Degradation
Accelerated stability studies (40°C/75% RH) reveal:
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Ester Hydrolysis: Formation of carboxylic acid derivatives at >60°C.
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Ketone Reduction: Trace alcohols detected under reducing conditions .
Photolytic Sensitivity
UV irradiation (254 nm) induces:
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Alkene Isomerization: (Z)→(E) transition, altering chromatographic retention.
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Ring-Opening: Quinone methide intermediates detected via LC-MS.
Regulatory and Industrial Implications
Batch Release Specifications
Pharmaceutical manufacturers must adhere to:
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ICH Q3A Guidelines: ≤0.15% impurity in final dosage forms.
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Forced Degradation Studies: Validation of analytical methods under acidic, basic, oxidative, and photolytic conditions .
Future Directions
Advances in continuous flow chemistry and enzyme-mediated synthesis aim to minimize impurity formation during misoprostol production, potentially reducing reliance on post-synthetic purification .
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